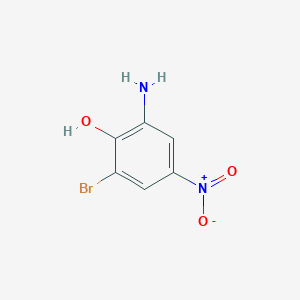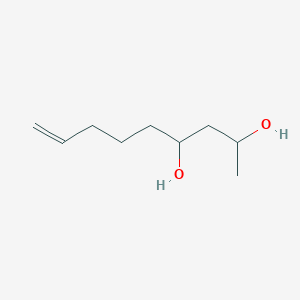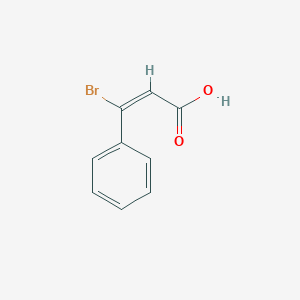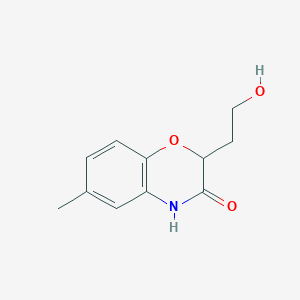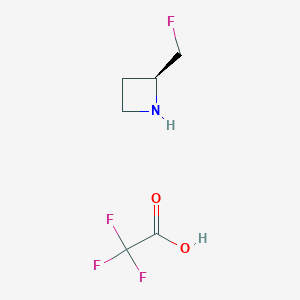
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid
描述
(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid is a compound that combines a fluoromethyl group with an azetidine ring, stabilized by trifluoroacetic acid
作用机制
Target of Action
The primary target of trifluoroacetic acid (TFA) is the aquatic environment . TFA is a highly persistent pollutant and is known to be widespread in the aquatic environment . It can be introduced into the water cycle through industrial processes and as a transformation product of pharmaceutical and agricultural products, among others .
Mode of Action
TFA is a transformation product of some hydrofluorocarbon refrigerants in the atmosphere and may reach the aqueous environment via atmospheric deposition . The smaller the perfluorinated alkyl chain, the more soluble and the weaker the sorption of the PFAS to environmental media . This means that TFA has a high solubility in water, which allows it to easily enter the water cycle and affect aquatic environments .
Pharmacokinetics
TFA is highly soluble in water and has a low water octanol partition coefficient (KOW), about 2000 times lower than perfluorooctanoic acid (PFOA) . This means that TFA has a high bioavailability in aquatic environments due to its high solubility and low tendency to partition to the organic phase . It is also expected that ultra-short-chain PFASs like TFA have very short half-lives in the body, preventing bioaccumulation .
Result of Action
Tfa salts are known to be of low acute toxicity to mammals under conditions relevant to environmental exposure . Despite this, TFA is considered a significant contaminant due to its persistence and widespread presence in the environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TFA. For instance, TFA can be introduced into the water cycle through various sources, including industrial processes, pharmaceutical and agricultural products, and atmospheric deposition . The concentration of TFA in the environment can also be influenced by factors such as the presence of other pollutants, temperature, pH, and the characteristics of the local ecosystem .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(fluoromethyl)azetidine typically involves the introduction of a fluoromethyl group into an azetidine ring. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor reacts with a fluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of (2S)-2-(fluoromethyl)azetidine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of trifluoroacetic acid as a stabilizing agent helps in maintaining the purity and stability of the compound during production.
化学反应分析
Types of Reactions
(2S)-2-(fluoromethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
科学研究应用
(2S)-2-(fluoromethyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
相似化合物的比较
Similar Compounds
(2S)-2-(chloromethyl)azetidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(2S)-2-(bromomethyl)azetidine: Contains a bromomethyl group, offering different reactivity and properties.
(2S)-2-(iodomethyl)azetidine: Features an iodomethyl group, which can influence its chemical behavior.
Uniqueness
(2S)-2-(fluoromethyl)azetidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The trifluoroacetic acid component further enhances its stability and usability in various applications.
属性
IUPAC Name |
(2S)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIMXDUXSJWJOJ-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CF.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1CF.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173637-40-4 | |
| Record name | Azetidine, 2-(fluoromethyl)-, (2S)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173637-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


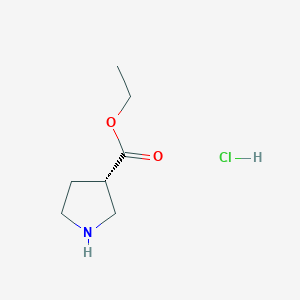


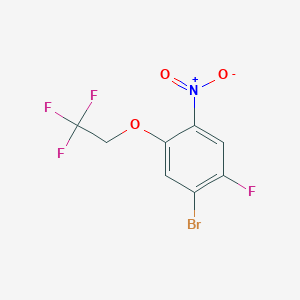
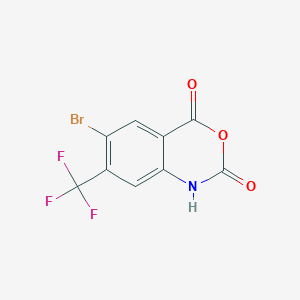

![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)
